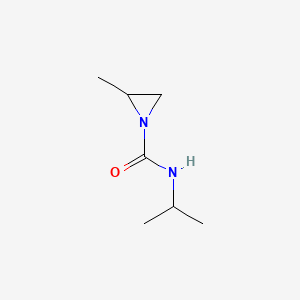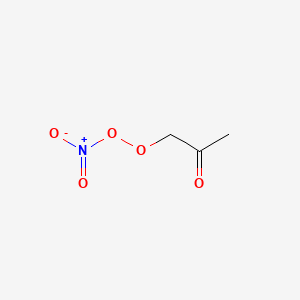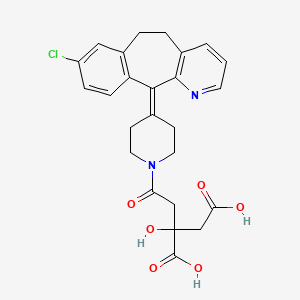
Desloratadine Citric Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desloratadine Citric Amide is an impurity of Desloratadine . Desloratadine is an antihistamine used to relieve the symptoms of hay fever and hives of the skin . It works by preventing the effects of a substance called histamine, which is produced by the body .
Molecular Structure Analysis
Desloratadine is a tricyclic H1 inverse agonist . The molecular structure of Desloratadine has been analyzed using powder X-ray diffractometry, thermal analysis, and dynamic water sorption . The superior tabletability of Loratadine is attributed to both larger bonding area (BA) and higher interparticle bonding strength (BS). The larger BA of Loratadine results from its experimentally established higher plasticity, which is explained by the presence of more densely packed molecular layers with smooth surface topology .Physical And Chemical Properties Analysis
Desloratadine has been fully characterized using thermal analyses (DSC, TG), FT-IR, Raman, PXRD, and SEM . The DSC curve shows a sharp endothermic event at 158.4 °C, and the TG/DTG curve presents two decomposition events between 178.4 and 451.9 °C .科学的研究の応用
Management of Allergic Disease
Desloratadine is indicated for the treatment of allergic diseases, including allergic rhinitis and chronic idiopathic urticaria . It has proven efficacy against the symptoms associated with seasonal and perennial allergic rhinitis, including nasal congestion, and chronic idiopathic urticaria . As a result, it has been shown to improve patients’ quality of life .
Safety and Efficacy
The safety and efficacy profiles of desloratadine are well established, and published postmarketing analyses have assessed >54 000 patients . Although earlier second-generation antihistamines have been associated with cardiovascular adverse effects, desloratadine has been shown to be safe and well tolerated at nine times the recommended dose .
Treatment of Chronic Urticaria
Desloratadine, an H1 receptor antagonist, is suggested as an effective first-line drug for chronic urticarial (CU) . However, the efficacy of desloratadine alone is limited, and the recurrence rate of CU is relatively high .
Combination Treatment
The combination of desloratadine and compound glycyrrhizin is a promising treatment for CU and is associated with decreased serum IgE level and improved proportions of CD4 T þ and CD8 T cells . The results showed that the combination treatment yielded a better treatment effect, lower recurrence rate as well as superior immune improvement than the treatment with desloratadine alone .
Pediatric and Adult Patients
Oral desloratadine, an effective and well-tolerated second-generation antihistamine, is indicated for the once-daily treatment of the symptoms of allergic rhinitis and urticaria in paediatric and adult patients .
作用機序
Target of Action
Desloratadine, the active metabolite of loratadine, is a second-generation antihistamine . It primarily targets the H1-receptor , which is most clearly associated with potentiation of proinflammatory immune cell activity and enhanced effector function . This receptor is widely distributed across immune cell subtypes, including mast cells, basophils, and lymphocytes .
Mode of Action
Desloratadine competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .
Biochemical Pathways
The allergy cascade presents widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . Histamine, released from granules within mast cells, basophils, lymphocytes, and other reservoirs, interacts with histamine receptors to regulate numerous cellular functions involved in allergic inflammation and immune modulation . Desloratadine may modulate histamine-receptor activity, down-regulate inflammation cytokines and chemokines, or stimulate inflammatory cell migration and survival .
Pharmacokinetics
Desloratadine is well absorbed from the gut and reaches peak blood plasma concentrations after about three hours . In the bloodstream, 83 to 87% of the substance is bound to plasma proteins . Desloratadine is metabolized to 3-hydroxydesloratadine in a three-step sequence . The body’s exposure to active metabolites is much higher than to the prodrug with loratadine, but much lower with desloratadine .
Result of Action
The result of desloratadine’s action is the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . It reduces the release of interleukin (IL)-3, IL-6, tumor necrosis factor (TNF)-α, and granulocyte-macrophage colony-stimulating factor from stimulated mast cells and basophils .
Action Environment
Environmental factors can influence the action, efficacy, and stability of desloratadine. For example, it has been found that desloratadine and other common antihistamines can degrade under different oxidation methods, such as NaClO, UV, and UV-NaClO . These drugs have been frequently detected in the natural water environment, posing potential threats to the ecological environment and human health .
特性
IUPAC Name |
2-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-oxoethyl]-2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIKKMKTABMKLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

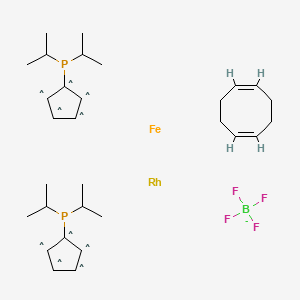
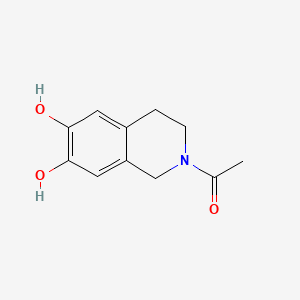
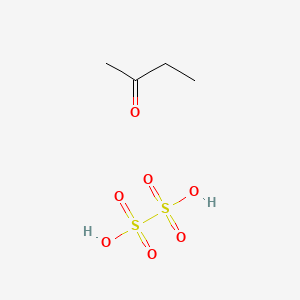
![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)
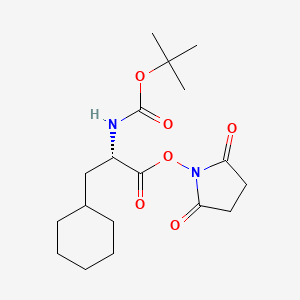

![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)
